2-(2-Methoxyphenoxy)benzaldehyde
Overview
Description
2-(2-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a benzaldehyde group substituted with a 2-methoxyphenoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Methoxyphenoxy)benzaldehyde involves the reaction of 2-methoxyphenol with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures around 140°C .
Another method involves the oxidation of meta-phenoxy toluene using a catalyst system containing cobalt and manganese acetates, along with promoters like bromide and zirconium ions. This reaction is carried out at temperatures ranging from 398-448 K and pressures between 200-900 psig .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2-Methoxyphenoxy)benzoic acid.
Reduction: 2-(2-Methoxyphenoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)benzaldehyde involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the methoxy group activates the benzaldehyde ring towards nucleophilic attack, facilitating the substitution process . In oxidation and reduction reactions, the aldehyde group undergoes transformation through well-established organic reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenoxy)benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-Methoxyphenoxy)benzoic acid: The oxidized form of 2-(2-Methoxyphenoxy)benzaldehyde.
2-(2-Methoxyphenoxy)benzyl alcohol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group enhances its reactivity in nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAXYDYHJZNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486826 | |
Record name | 2-(2-methoxyphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62256-40-0 | |
Record name | 2-(2-methoxyphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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